2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide
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Overview
Description
2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide is a complex organic compound with a unique structure that includes a pyridine ring and a pteridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pteridine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]acetamide
- 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]butanamide
Uniqueness
The uniqueness of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide lies in its specific structural features, such as the combination of a pyridine ring and a pteridine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N6O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]propanamide |
InChI |
InChI=1S/C17H20N6O3/c1-9(2)14(24)21-17-20-13-12(15(25)22-17)23(10(3)7-19-13)16(26)11-5-4-6-18-8-11/h4-6,8-10H,7H2,1-3H3,(H3,19,20,21,22,24,25) |
InChI Key |
SPVHOSYRPZXDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)NC(=O)C(C)C |
Origin of Product |
United States |
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